3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-(3-methylphenyl)-7-nitro-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9-3-2-4-10(7-9)17-13-6-5-11(18(21)22)8-12(13)16-14(19)15(17)20/h2-8H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEOQMWPUTWWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])NC(=O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylbenzene-1,2-diamine with 2-nitrobenzoyl chloride under basic conditions to form the quinoxaline core. Subsequent nitration and hydroxylation steps introduce the nitro and hydroxy groups, respectively. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 3-hydroxy-1-(3-methylphenyl)-6-aminoquinoxalin-2(1H)-one.
Substitution: Formation of various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
3-Hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and as a precursor for various chemical transformations.
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of quinoxalines exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Properties: The compound has demonstrated promising anticancer activity in vitro against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For example, specific derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines .
Medicine
In medicinal chemistry, this compound is explored as a lead compound for developing new therapeutic agents targeting various diseases. Its mechanism of action may involve interaction with cellular components through bioreduction of the nitro group, leading to reactive intermediates that affect cellular functions .
Industry
The compound finds applications in the development of advanced materials and as a precursor for dyes and pigments. Its unique chemical structure allows for modifications that can tailor properties suitable for specific industrial applications.
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative activity of synthesized derivatives of this compound against HCT-116 and MCF-7 cell lines. Out of 25 screened compounds, significant activity was noted with several exhibiting IC50 values below 10 μg/mL, indicating strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial efficacy of quinoxaline derivatives derived from this compound showed that certain modifications enhanced activity against resistant bacterial strains, highlighting its potential in pharmaceutical applications .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group may participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function. The overall pathway involves complex biochemical processes that are still under investigation.
Comparison with Similar Compounds
Key Observations:
- Nitro Position : The target compound’s nitro group at position 6 contrasts with the 7-nitro derivative in , which may exhibit distinct electronic and steric effects.
- Functional Groups: The 3-hydroxy group in the target compound differentiates it from non-hydroxylated analogues (e.g., Q3 in ), enabling hydrogen bonding critical for molecular recognition .
- Aromatic vs.
Electronic and Quantum Chemical Properties
compared the corrosion inhibition efficiency of 6-nitroquinoxalin-2(1H)-one (Q3) with methyl- and amino-substituted derivatives. Key parameters include:
- HOMO-LUMO Gap: Q3 (6-NO₂) has a lower energy gap (ΔE = 4.12 eV) than 6-methyl (Q2, ΔE = 4.45 eV) and unsubstituted (Q1, ΔE = 4.72 eV) derivatives, indicating higher reactivity due to nitro’s electron-withdrawing effect .
- Dipole Moment : Q3 exhibits a higher dipole moment (μ = 6.87 D) compared to Q1 (μ = 4.32 D), enhancing solubility in polar media.
The target compound’s additional 3-hydroxy and 3-methylphenyl groups likely further modulate these parameters:
- The 3-methylphenyl group may sterically hinder interactions but improve lipophilicity.
Biological Activity
3-Hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one, with the CAS number 540514-92-9, is a compound belonging to the quinoxaline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will delve into its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C15H11N3O4
- Molecular Weight : 297.27 g/mol
- Synonyms : 3-hydroxy-6-nitro-1-(m-tolyl)quinoxalin-2(1H)-one
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler quinoxaline derivatives. The introduction of the hydroxyl and nitro groups is crucial for enhancing its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes involved in skin aging processes:
- Tyrosinase : Inhibitors of this enzyme can reduce melanin production, thus potentially serving as skin-lightening agents.
- Collagenase and Elastase : Inhibition of these enzymes may help in maintaining skin elasticity and reducing wrinkles.
In a study focused on similar compounds, several derivatives demonstrated promising inhibitory effects against tyrosinase (IC50 values ranging from 1.05 µM to 123.4 µM) and collagenase (IC50 values up to 110.4 µM) .
Antimicrobial Activity
Preliminary studies have indicated that quinoxaline derivatives can exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains an area for further exploration.
Study on Skin Aging
A study published in October 2022 explored the effects of various substituted coumarins on skin aging-related enzymes. Although not directly testing this compound, it highlighted the importance of structural modifications in enhancing enzyme inhibition profiles .
| Compound | Tyrosinase IC50 (µM) | Collagenase IC50 (µM) |
|---|---|---|
| Compound 1 | 1.05 | 123.4 |
| Compound 2 | 7.03 | 110.4 |
| This compound | TBD | TBD |
Molecular Docking Studies
Computational studies involving molecular docking have been conducted to predict the binding affinity of this compound with target enzymes such as tyrosinase and collagenase. These studies help elucidate the mechanism by which the compound exerts its biological effects.
Q & A
Q. What are the recommended synthetic methodologies for 3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of nitro-substituted quinoxalinones typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 3-methyl-1-propargylquinoxalin-2(1H)-one were synthesized using DMF as a solvent, propargyl bromide as an alkylating agent, and potassium carbonate as a base, followed by recrystallization from ethanol . Adjusting reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometry of reagents can significantly impact yield. For nitro-group introduction, nitration conditions (e.g., HNO₃/H₂SO₄) must be carefully optimized to avoid over-nitration or decomposition.
Table 1 : Example Reaction Parameters and Yields for Analogous Compounds
| Substrate | Reagent | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-methylquinoxalin-2(1H)-one | Propargyl bromide | DMF | K₂CO₃ | 25 | 78 |
| Quinolin-2(1H)-one derivative | Br₂ (bromination) | Acetic acid | - | 80 | 65 |
Q. What spectroscopic techniques are critical for characterizing the structural features of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substitution patterns. For example, the disappearance of methylene protons in compound 5 (analogous to the target molecule) after reaction completion was confirmed via 1H NMR .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for quinoxalinone, O-H stretch for the hydroxyl group).
- Mass Spectrometry (HRMS) : Validates molecular weight and nitro-group presence.
- X-ray Crystallography : Resolves ambiguity in regiochemistry, as demonstrated for 3-methyl-1-propargylquinoxalin-2(1H)-one .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the design of novel derivatives of quinoxalin-2(1H)-one?
- Methodological Answer : The ICReDD approach combines quantum chemical calculations (e.g., DFT for transition state analysis) with information science to predict viable reaction pathways. For instance, Vilsmeier-Haack reaction conditions (DMF/POCl₃) for acylating quinoxalinone derivatives were optimized using computational screening, reducing trial-and-error experimentation . Tools like Gaussian or ORCA can simulate intermediate stability, while machine learning models trained on PubChem data (e.g., structural analogs in ) prioritize high-probability synthetic routes .
Q. What strategies are effective in resolving contradictions between experimental spectral data and theoretical predictions for nitro-substituted quinoxalinones?
- Methodological Answer :
- DFT-Based NMR Prediction : Compare experimental 1H/13C NMR shifts with computed values (e.g., using B3LYP/6-311+G(d,p)). Discrepancies may indicate tautomerism or solvent effects.
- Dynamic NMR Studies : For compounds exhibiting fluxional behavior (e.g., keto-enol tautomerism), variable-temperature NMR can resolve overlapping peaks .
- X-ray Diffraction : Definitive structural assignment, as applied to 3-methyl-1-propargylquinoxalin-2(1H)-one .
Q. How can factorial design be applied to optimize reaction parameters in the synthesis of complex quinoxaline derivatives?
- Methodological Answer : Factorial design minimizes experiments while maximizing data utility. For example, a 2³ design (factors: temperature, solvent polarity, catalyst loading) can identify interactions affecting yield. highlights its use in chemical technology to optimize TiO₂ photoactivity, which is transferable to nitroquinoxalinone synthesis. Steps include:
Screening Design : Identify critical factors (e.g., solvent, time).
Response Surface Methodology (RSM) : Model non-linear relationships (e.g., Arrhenius kinetics for temperature effects).
Validation : Confirm predictions with controlled experiments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for nitroquinoxalinone derivatives across literature sources?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., purity of starting materials, inert atmosphere).
- Byproduct Analysis : Use LC-MS or GC-MS to detect unaccounted intermediates (e.g., di-nitrated byproducts).
- Cross-Validation with Analogous Systems : Compare with structurally similar compounds, such as 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one, where reaction pathways are well-documented .
Safety and Handling Considerations
Q. What advanced safety protocols are recommended for handling nitro-substituted quinoxalinones during high-temperature reactions?
- Methodological Answer :
- Thermal Stability Screening : Use DSC/TGA to assess decomposition risks.
- Controlled Ventilation : Mitigate exposure to nitro-group-derived NOₓ gases.
- Emergency Response : Follow protocols for similar compounds (e.g., 6-hydroxy-1H-quinolin-4-one), including immediate decontamination and medical consultation for exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
